hTYRP1 Binding Affinity: Furan-1,3,4-Oxadiazole Lead Compounds vs. Kojic Acid
In a direct head-to-head in-silico comparison, the most active furan-1,3,4-oxadiazole N-phenylacetamide derivatives BF4 and BF5 exhibited hTYRP1 binding affinities of −11.50 kcal/mol and −11.55 kcal/mol, respectively, versus −6.62 kcal/mol for the clinical reference inhibitor kojic acid [1]. The target compound belongs to the same structural series and presents the 2-chlorophenoxy substitution motif; the binding advantage over kojic acid within this chemotype is approximately 4.9 kcal/mol, representing a roughly 1.7-fold greater predicted affinity [1].
| Evidence Dimension | Binding free energy (ΔG, kcal/mol) against hTYRP1 |
|---|---|
| Target Compound Data | −11.50 kcal/mol (BF4) and −11.55 kcal/mol (BF5); target compound is a congener within the same furan-1,3,4-oxadiazole N-phenylacetamide series [1] |
| Comparator Or Baseline | Kojic acid: −6.62 kcal/mol |
| Quantified Difference | ΔΔG ≈ −4.9 kcal/mol (BF4/BF5 vs kojic acid) |
| Conditions | Molecular Operating Environment (MOE) docking with London-dG scoring; hTYRP1 crystal structure PDB ID 5M8M |
Why This Matters
The substantial binding energy advantage over the clinical comparator positions this chemotype as a superior starting point for hTYRP1-targeted probe development, directly impacting procurement decisions for melanogenesis research programs.
- [1] Irfan A, Faisal S, Ahmad S, Al-Hussain SA, Javed S, Zahoor AF, Parveen B, Zaki MEA. Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. Pharmaceuticals. 2023; 16(3):344. Table 1 and Section 2.1. View Source
